molecular formula C20H17BrN2O2 B2508197 1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946301-22-0

1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2508197
CAS RN: 946301-22-0
M. Wt: 397.272
InChI Key: RESZZHQITWLXDR-UHFFFAOYSA-N
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Description

The compound "1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a derivative of dihydropyridine with potential pharmacological properties. Dihydropyridine derivatives are known for their wide range of biological activities, including analgesic properties. The presence of a bromo substituent and a benzyl group may influence the compound's reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of related dihydropyridine derivatives typically involves multi-component reactions that can include the condensation of amines, aldehydes, and β-keto esters or similar compounds. For instance, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which share a similar core structure to the compound , involves a three-component reaction using isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives . This method is noted for its high yields and straightforward workup.

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by the presence of a 1,4-dihydropyridine ring. The crystal structure of a related compound, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, shows hydrogen bonding between the NH group and the carbonyl O function, forming infinite chains along a specific axis . This suggests that similar hydrogen bonding patterns could be present in the compound of interest, potentially affecting its stability and interactions.

Chemical Reactions Analysis

Dihydropyridine derivatives can undergo various chemical reactions, including methylation, which has been explored as a means to enhance their biological properties. For example, methylation at position 8 in the pyridine moiety of a related molecule was investigated to optimize analgesic properties . Such modifications can lead to increased biological activity, particularly for para-substituted derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. The presence of substituents like bromo and benzyl groups can affect the compound's solubility, melting point, and stability. The crystal structure of a similar compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was determined to crystallize in the monoclinic space group with specific unit cell dimensions, and a strong intramolecular hydrogen bond was identified . These properties are crucial for understanding the compound's behavior in different environments and its potential as a pharmacological agent.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Derivatives: New derivatives of 1,2-dihydropyridine-3-carboxamides, including 1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have been synthesized. These derivatives are obtained from reactions involving enamino amides and dimethylformamide dialkylacetals, exploring different electron-withdrawing substituents in the benzene ring (Medvedeva et al., 2009).
  • Recyclization into Bicyclic Derivatives: This compound undergoes recyclization with nitrogen-containing 1,4- and 1,5-binucleophiles, leading to the formation of fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamides, showcasing the chemical versatility of these compounds (Britsun et al., 2009).

Biological Activities and Potential Applications

  • Potential Antiviral Activity: A related compound, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, demonstrates potential as an anti-HIV-1 agent. This suggests that similar compounds, including 1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, might also possess significant biological activities (Tamazyan et al., 2007).
  • Antimicrobial Properties: Some derivatives of 1,2-dihydropyridine-3-carboxamides exhibit antimicrobial activity. This suggests the potential use of 1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in developing new antimicrobial agents (Kolisnyk et al., 2015).

properties

IUPAC Name

1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2/c1-14-12-16(9-10-18(14)21)22-19(24)17-8-5-11-23(20(17)25)13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESZZHQITWLXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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